2,3-bis{4-[(4-fluorophenyl)ethynyl]phenyl}-6-quinoxalinecarboxylic acid
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Overview
Description
2,3-bis{4-[(4-fluorophenyl)ethynyl]phenyl}-6-quinoxalinecarboxylic acid: is a complex organic compound with the molecular formula C36H20F2N2 and a molecular weight of 518.55 g/mol This compound is characterized by its unique structure, which includes two fluorophenyl groups attached to a quinoxaline core via ethynyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-bis{4-[(4-fluorophenyl)ethynyl]phenyl}-6-quinoxalinecarboxylic acid typically involves multi-step organic reactions. One common method involves the coupling of 4-[(4-fluorophenyl)ethynyl]phenyl groups with a quinoxaline derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3-bis{4-[(4-fluorophenyl)ethynyl]phenyl}-6-quinoxalinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
2,3-bis{4-[(4-fluorophenyl)ethynyl]phenyl}-6-quinoxalinecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,3-bis{4-[(4-fluorophenyl)ethynyl]phenyl}-6-quinoxalinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The ethynyl and fluorophenyl groups play a crucial role in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .
Comparison with Similar Compounds
- 2,3-Bis[4-[(4-chlorophenyl)ethynyl]phenyl]quinoxaline-6-carboxylic acid
- 2,3-Bis[4-[(4-bromophenyl)ethynyl]phenyl]quinoxaline-6-carboxylic acid
- 2,3-Bis[4-[(4-methylphenyl)ethynyl]phenyl]quinoxaline-6-carboxylic acid
Comparison: Compared to its analogs, 2,3-bis{4-[(4-fluorophenyl)ethynyl]phenyl}-6-quinoxalinecarboxylic acid is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C37H20F2N2O2 |
---|---|
Molecular Weight |
562.6g/mol |
IUPAC Name |
2,3-bis[4-[2-(4-fluorophenyl)ethynyl]phenyl]quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C37H20F2N2O2/c38-31-18-9-26(10-19-31)3-1-24-5-13-28(14-6-24)35-36(41-34-23-30(37(42)43)17-22-33(34)40-35)29-15-7-25(8-16-29)2-4-27-11-20-32(39)21-12-27/h5-23H,(H,42,43) |
InChI Key |
KMIRDHPTSOAWCG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C3=NC4=C(C=C(C=C4)C(=O)O)N=C3C5=CC=C(C=C5)C#CC6=CC=C(C=C6)F |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C3=NC4=C(C=C(C=C4)C(=O)O)N=C3C5=CC=C(C=C5)C#CC6=CC=C(C=C6)F |
Origin of Product |
United States |
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